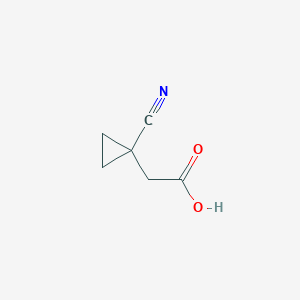

2-(1-Cyanocyclopropyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

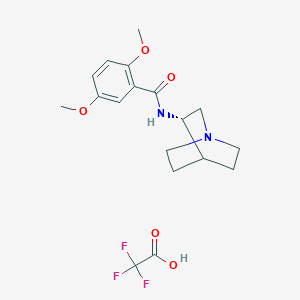

“2-(1-Cyanocyclopropyl)acetic acid” is a cyclopropane-alkanoic acid. It has a molecular formula of C6H7NO2 and a molecular weight of 125.127 .

Molecular Structure Analysis

The InChI code for “2-(1-Cyanocyclopropyl)acetic acid” is1S/C6H7NO2/c7-4-6(1-2-6)3-5(8)9/h1-3H2,(H,8,9) . This indicates the presence of a cyanocyclopropyl group attached to an acetic acid moiety.

科学的研究の応用

Regioselective Reactions and Cycloadditions

Research demonstrates the utility of cyclopropyl-containing compounds in regioselective reactions, leading to the formation of complex structures. For instance, the ring opening of alkylidenecyclopropanone acetal under acidic conditions produces 1-alkylidene-2-oxyallyl cations, which react with furan to yield various cycloadducts and electrophilic substitution products. The distribution of these products can be controlled by the oxy substituents of the cation and the solvent used, showcasing the versatility of cyclopropyl compounds in synthesizing complex cyclic structures (Fujita et al., 2006).

Synthesis of Furanones and Pyran-2-ones

Cyclopropylideneacetic acids and esters, under specific conditions, facilitate the synthesis of furanones and pyran-2-ones. The presence of CuX(2) (where X is a halide) in aqueous acetonitrile enables the formation of 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones, highlighting the compound's role in generating diverse organic structures with potential pharmacological applications (Huang & Zhou, 2002).

Development of New Drug Delivery Systems

In the realm of drug delivery, novel acid-sensitive polymers have been developed for enhancing the delivery of therapeutics to macrophages. Poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (PCADK) is one such polymer designed to hydrolyze in the acidic environment of the phagosome, improving the intracellular delivery of phagocytosed drugs. This highlights the application of cyclopropyl derivatives in creating more efficient drug delivery mechanisms, potentially improving therapeutic outcomes (Lee et al., 2007).

Enhancement of Plant Biomass and Stress Tolerance

The application of 1-Aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria illustrates the potential of cyclopropyl derivatives in agriculture. These bacteria enhance the biochemical parameters and cell wall properties of Panicum maximum under salt and drought stress, suggesting a novel approach to improving crop resilience and bioethanol production efficiency through microbial intervention (Tiwari et al., 2018).

作用機序

Safety and Hazards

“2-(1-Cyanocyclopropyl)acetic acid” is considered hazardous. The safety information includes pictograms of a skull and crossbones, and the signal word is “Danger”. Hazard statements include H301, H311, and H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P280, P301+P310, and P311, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if swallowed .

特性

IUPAC Name |

2-(1-cyanocyclopropyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-6(1-2-6)3-5(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDYYIGNWYVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Cyanocyclopropyl)acetic acid | |

CAS RN |

1803588-23-9 |

Source

|

| Record name | 2-(1-cyanocyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)

![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)

![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)

![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2683664.png)

![ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate](/img/structure/B2683668.png)

![tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2683672.png)